molecular formula C8H6INO4 B1580584 Methyl 2-iodo-3-nitrobenzoate CAS No. 93415-79-3

Methyl 2-iodo-3-nitrobenzoate

Cat. No.: B1580584
CAS No.: 93415-79-3
M. Wt: 307.04 g/mol
InChI Key: CMCWXWQXFLAUFM-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Reactivity and Functional Group Interconversions

Benzoate esters are characterized by the ester functional group attached to a benzene (B151609) ring. The reactivity of the ester group is central to its utility in organic synthesis. Key reactions include:

Hydrolysis: Esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol. libretexts.orglumenlearning.com This reaction can be catalyzed by either acid or base. lumenlearning.com Base-promoted hydrolysis, often termed saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgsserc.org.uk

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. ucla.edutandfonline.com This equilibrium-driven reaction is crucial for producing a variety of esters from a common intermediate. ucla.edutandfonline.comacs.org

Reduction: Esters can be readily reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgquimicaorganica.orgucalgary.ca The reaction proceeds through an aldehyde intermediate which is further reduced. libretexts.orgucalgary.ca Selective reduction to an aldehyde is possible using less reactive reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. imperial.ac.ukfiveable.me

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org

These transformations, known as functional group interconversions, are fundamental in organic synthesis, allowing chemists to strategically modify molecules. fiveable.mesolubilityofthings.comwikipedia.org

Significance of Halogen and Nitro Substituents in Aromatic Systems

The presence of halogen and nitro groups on the benzene ring profoundly influences its chemical properties through a combination of inductive and resonance effects. libretexts.orglibretexts.orglibretexts.org

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the substituent. libretexts.orglibretexts.org Both halogens and the nitro group are strongly electronegative and therefore exert a powerful electron-withdrawing inductive effect (-I effect). libretexts.orgkhanacademy.orgmsu.edu This withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. libretexts.orgmsu.eduopenstax.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org

The nitro group is a strong electron-withdrawing group by resonance (-R or -M effect). libretexts.orgquora.comnih.gov It delocalizes the ring's π-electrons into the substituent, creating a positive charge within the ring, particularly at the ortho and para positions. khanacademy.orgquora.com This makes the nitro group a strong deactivator and a meta-director for electrophilic aromatic substitution. khanacademy.orglibretexts.org

The combination of these effects makes the aromatic ring in halogenated nitrobenzoates electron-deficient and activates it towards nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like a halogen) on the ring. quora.com

Contextualization of Methyl 2-iodo-3-nitrobenzoate within Contemporary Organic Chemistry Research

This compound serves as a valuable building block in modern organic synthesis, particularly for the creation of heterocyclic compounds. lookchem.com Its structure contains multiple reactive sites that can be addressed selectively.

Recent research demonstrates its utility in tandem reactions. For instance, Sonogashira couplings of this compound with various alkynes have been used to generate 2-alkynyl-3-nitrobenzoate esters. nus.edu.sg These intermediates can then undergo further cyclization reactions to form complex heterocyclic systems like isocoumarins. nus.edu.sg The presence of the nitro group has been shown to influence the regioselectivity of these cyclizations, favoring certain pathways over others. nus.edu.sg The compound is also noted for its applications in preparing more complex molecules and is used as a reagent in the synthesis of various pharmaceuticals. lookchem.com

Historical Development of Synthetic Methodologies for Substituted Benzoates

The synthesis of substituted benzoates is built upon foundational reactions in organic chemistry that have been developed and refined over more than a century.

Esterification: The direct conversion of a carboxylic acid and an alcohol to an ester, known as Fischer-Speier esterification, was first reported in 1895 by Emil Fischer and Arthur Speier. chemistrylearner.comwikipedia.orgmdpi.com This acid-catalyzed, reversible reaction became a cornerstone for producing esters and remains widely used in both laboratory and industrial settings. numberanalytics.comnumberanalytics.com

Aromatic Substitution: Methods for introducing substituents onto a benzene ring are critical.

Nitration: The introduction of a nitro group onto an aromatic ring using a mixture of nitric acid and sulfuric acid is a classic electrophilic aromatic substitution reaction.

Halogenation: The introduction of halogens can be achieved through various methods. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a versatile method for converting an aryl amine (via a diazonium salt) into an aryl halide using copper(I) salts as catalysts. geeksforgeeks.orgwikipedia.orgscienceinfo.com This reaction was a significant breakthrough, allowing for the synthesis of aryl halides that were otherwise difficult to access. numberanalytics.comnumberanalytics.com

The combination of these established methodologies—nitration, halogenation, and esterification—allows for the controlled synthesis of polysubstituted benzene derivatives like this compound from simpler starting materials.

Chemical Compound Information

Compound NameMolecular Formula
This compoundC₈H₆INO₄
BenzeneC₆H₆
ChlorobenzeneC₆H₅Cl
Phenylacetylene (B144264)C₈H₆
Benzenediazonium chlorideC₆H₅N₂Cl
Copper(I) acetylideC₂Cu₂
Ethanol (B145695)C₂H₅OH
Ethyl acetate (B1210297)C₄H₈O₂
Methanol (B129727)CH₄O
Lithium aluminum hydrideLiAlH₄
Diisobutylaluminum hydrideC₈H₁₉Al
Isocoumarin (B1212949)C₉H₆O₂
Nitric acidHNO₃
Sulfuric acidH₂SO₄

Research Findings on this compound

Property/ReactionDescriptionSource
CAS Number93415-79-3 sigmaaldrich.com
Molecular FormulaC₈H₆INO₄ sigmaaldrich.com
Primary ApplicationUsed as a reagent and building block in organic synthesis, particularly for preparing complex heterocyclic molecules. lookchem.com
Key ReactionsUndergoes Sonogashira coupling with terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) to form 2-alkynyl-3-nitrobenzoate esters. nus.edu.sg
Cyclization Behavior of DerivativesThe 2-alkynyl-3-nitrobenzoate esters derived from it can undergo electrophile-driven 6-endo cyclization to form isocoumarin structures. The nitro group influences the regioselectivity of this cyclization. nus.edu.sg
Related ResearchCyclic voltammetry studies on related nitro-substituted iodobenzoate derivatives have been used to investigate their reactivity and electronic properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-iodo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCWXWQXFLAUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294961
Record name methyl 2-iodo-3-nitrobenzoate
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Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93415-79-3
Record name 93415-79-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Iodo 3 Nitrobenzoate

Direct Synthesis Approaches

Direct synthesis strategies for Methyl 2-iodo-3-nitrobenzoate primarily revolve around three key transformations: forming the methyl ester, introducing the iodine atom, and adding the nitro group. The sequence of these steps significantly influences the viability and efficiency of the synthesis.

Esterification Reactions for Methyl Benzoate (B1203000) Core Formation

The formation of the methyl ester can be accomplished either at the beginning or at the end of the synthetic sequence. A common method is the Fischer esterification of the corresponding carboxylic acid, 2-iodo-3-nitrobenzoic acid, using methanol (B129727) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comtruman.edu This reaction is an equilibrium process, and using an excess of methanol can drive the reaction towards the formation of the ester. masterorganicchemistry.com

For instance, 2-iodo-3-nitrobenzoic acid can be refluxed with methanol and a catalytic amount of concentrated sulfuric acid for several hours to yield this compound. truman.edugoogle.com An alternative and often higher-yielding method involves reacting the carboxylic acid with trimethyl orthoacetate, which can be refluxed for an extended period to achieve near-quantitative conversion to the methyl ester. google.com This method is advantageous as it avoids the use of strong mineral acids and simplifies workup.

Research has also explored the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of various carboxylic acids, including 2-iodobenzoic acid, with methanol at elevated temperatures, offering a metal-free alternative. mdpi.com

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

Starting Material Reagents Conditions Yield Reference
2-Iodo-3-nitrobenzoic acid Methanol, H₂SO₄ Reflux, 8 hours ~77% (after chromatography) google.com
2-Iodo-3-nitrobenzoic acid Trimethyl orthoacetate Reflux, 15 hours 98% (97% HPLC purity) google.com
2-Iodobenzoic acid Methanol, NBS 70 °C, 20 hours 55% mdpi.com

Regioselective Iodination Strategies

Introducing an iodine atom at a specific position on the aromatic ring is a critical step. The strategy depends on the existing substituents, which direct the incoming electrophile.

When starting with a nitrobenzoate, such as methyl 3-nitrobenzoate, the nitro group, being a meta-director, and the ester group, also a meta-director, would not typically direct an incoming electrophile to the 2-position. Therefore, direct iodination of methyl 3-nitrobenzoate to obtain the 2-iodo product is not a standard route.

However, electrophilic iodination is a common reaction for activated aromatic rings. Reagents like N-iodosuccinimide (NIS) are frequently used, often activated by a Lewis acid or a strong protic acid. acs.org For example, NIS in dimethylformamide (DMF) has been used for the iodination of methyl 3-nitrobenzoate, although the primary product is not specified as the 2-iodo isomer. Iron(III)-catalyzed iodination using NIS has been shown to be highly regioselective for a variety of arenes. acs.org The use of silver salts like Ag₂SO₄ with iodine can also facilitate the iodination of aromatic compounds, with regioselectivity depending on the substrate and reaction conditions. nih.gov

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. These methods often employ a directing group to guide the palladium catalyst to a specific C-H bond. While specific examples for the direct C-H iodination of methyl 3-nitrobenzoate at the 2-position are not prevalent in the reviewed literature, the general methodology holds promise. Palladium-catalyzed C-H iodination has been successfully applied to various arenes and unactivated alkenes using directing groups to control regioselectivity. nih.govnih.gov These reactions typically involve a palladium catalyst, an oxidant, and an iodine source.

Nitration Protocols for Benzoate Esters

The introduction of a nitro group onto the benzoate ring is a classic example of electrophilic aromatic substitution.

The most common method for nitration is the use of a mixed acid solution, typically a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com

When nitrating methyl 2-iodobenzoate, the directing effects of the substituents must be considered. The iodine atom is an ortho-, para-director, while the methyl ester group is a meta-director. This combination of directing effects favors the introduction of the nitro group at the 3-position (ortho to the iodine and meta to the ester).

The reaction is typically carried out at low temperatures (0–5 °C) to control the reaction rate and prevent over-nitration or side reactions. The nitration of 2-iodobenzoic acid using fuming nitric acid and concentrated sulfuric acid at 0–5°C yields 2-iodo-3-nitrobenzoic acid. Similarly, the nitration of methyl benzoate itself is a well-established procedure that regioselectively produces methyl 3-nitrobenzoate. rsc.orgaiinmr.com

Table 2: Nitration of Benzoic Acid Derivatives

Starting Material Reagents Temperature Major Product Yield Reference
2-Iodobenzoic acid Fuming HNO₃, H₂SO₄ 0–5 °C 2-Iodo-3-nitrobenzoic acid Not specified
2-Bromobenzoic acid Not specified Not specified 2-Bromo-3-nitrobenzoic acid & 2-Bromo-5-nitrobenzoic acid Not specified orgsyn.org
Methyl benzoate Conc. HNO₃, Conc. H₂SO₄ < 6 °C Methyl 3-nitrobenzoate Not specified rsc.org
Alternative Nitrating Agents

While classical nitration often involves a mixture of nitric and sulfuric acids, safety and selectivity concerns have driven the development of alternative nitrating agents. researchgate.netpraxilabs.com These modern reagents aim to provide milder reaction conditions and greater functional group tolerance. nih.gov

For the nitration of benzoate derivatives, several alternatives to the traditional mixed-acid system exist:

N-Nitrosaccharin: This bench-stable, inexpensive, and recyclable reagent acts as a controlled source of the nitronium ion (NO₂⁺). nih.gov It allows for the mild and practical nitration of arenes with excellent functional group tolerance, proving compatible with esters, ketones, aldehydes, carboxylic acids, and even sensitive functionalities like boronate esters. nih.gov The nitration of methyl benzoate using N-nitrosaccharin proceeds smoothly without hydrolysis of the ester moiety. nih.gov

Nitrate (B79036) Salts: Various nitrate salts have been investigated as alternative nitrating agents. nih.gov For instance, KNO₃ in conjunction with polyphosphoric acid offers a safer and highly efficient method for the dinitration of various aromatic compounds, particularly highly deactivated arenes. researchgate.net

Acetyl nitrate (CH₃COONO₂) and Trifluoroacetyl nitrate: These reagents are potent nitrating agents. univ-ouargla.dz Acetyl nitrate can be generated in situ from nitric acid and acetic anhydride. univ-ouargla.dz Trifluoroacetyl nitrate, formed from a nitrate salt and trifluoroacetic anhydride, is even more reactive. univ-ouargla.dz

Nitronium Salts: Salts like NO₂⁺BF₄⁻ are very powerful nitrating agents, offering high reactivity. libretexts.org

Metal Nitrates with Catalysts: Ipso-nitration of aryl halides or organometallic compounds can be achieved using metal nitrate salts such as AgNO₃, Bi(NO₃)₃, or Fe(NO₃)₃, often in the presence of transition metal catalysts like palladium or copper. google.com These methods typically avoid strongly acidic conditions. google.com

The choice of nitrating agent can significantly influence the regioselectivity and yield of the reaction, especially in substituted benzoates where electronic and steric factors come into play.

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of this compound can be accomplished through various multi-step sequences, starting from different precursors.

Synthesis from 2-iodo-3-nitrobenzoic acid

A direct and common method for preparing this compound is the esterification of 2-iodo-3-nitrobenzoic acid. smolecule.com This reaction is typically carried out by reacting the carboxylic acid with a methylating agent.

Reaction Scheme: 2-iodo-3-nitrobenzoic acid + Methylating Agent → this compound

The synthesis of the precursor, 2-iodo-3-nitrobenzoic acid, can be achieved from 3-nitrophthalic acid. nus.edu.sg This involves a two-step process:

Decarboxylation/Mercuration: 3-Nitrophthalic acid is heated with mercury(II) acetate (B1210297) in acetic acid to yield an aryl-mercury intermediate. nus.edu.sg

Iodination: The intermediate is then treated with iodine to replace the mercury with an iodine atom, yielding 2-iodo-3-nitrobenzoic acid. nus.edu.sg

Transformations from related methyl nitrobenzoate derivatives (e.g., Methyl 2-methyl-3-nitrobenzoate)

Transformations from other substituted methyl nitrobenzoates provide alternative routes. For instance, while not a direct precursor, the chemistry of related compounds like Methyl 2-methyl-3-nitrobenzoate is relevant. This compound is used in the synthesis of 5-nitroisocoumarins. nus.edu.sg A key reaction involves the bromination of the methyl group of Methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to form Methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This highlights how functional group interconversions on the methyl group can be achieved, which could be part of a longer synthetic strategy towards other targets.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes offer flexibility in synthesis by utilizing readily available starting materials and employing functional group transformations.

Functional Group Transformations on Substituted Halobenzenes

The synthesis can be envisioned starting from substituted halobenzenes. For example, a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor like ethyl 2-fluoro-3-nitrobenzoate with various nucleophiles has been demonstrated to be a rapid and mild method for creating C-N atropisomers. nih.gov This highlights the reactivity of a halogen at the 2-position, ortho to a nitro group, which activates the ring for nucleophilic attack.

Another strategy involves the iodination of a pre-existing nitrobenzoate derivative. The introduction of an iodine atom onto an aromatic ring can be achieved through various methods, including electrophilic aromatic substitution using an iodine source and an oxidizing agent, or through Sandmeyer-type reactions on an amino precursor.

Derivatization of Methyl 3-nitrobenzoate

Methyl 3-nitrobenzoate serves as a potential precursor for the synthesis of this compound. lookchem.com The synthesis would require the introduction of an iodine atom at the 2-position.

A plausible, though potentially challenging, route involves a Directed ortho-Metalation (DoM) strategy. In this approach, the ester and nitro groups would need to direct a metalating agent (like a strong lithium base) to the desired 2-position, followed by quenching with an electrophilic iodine source (e.g., I₂). However, the strong electron-withdrawing nature of the nitro group can complicate such reactions.

An alternative is the iodination of a derivative of Methyl 3-nitrobenzoate. For example, if an activating group is present that can be later removed or transformed, it could facilitate the regioselective introduction of iodine.

Exploration of Novel Synthetic Pathways

The development of efficient and selective methods for the synthesis of polysubstituted benzene (B151609) derivatives is a cornerstone of modern organic chemistry. In this context, this compound presents a unique synthetic challenge due to the specific arrangement of its functional groups. Researchers have explored both metal-catalyzed and metal-free strategies to access this valuable compound.

Metal-catalyzed approaches (e.g., involving copper or palladium)

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Both copper and palladium catalysts have been investigated for their potential in synthesizing precursors and derivatives of this compound.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions are well-established for the formation of carbon-iodine bonds and for facilitating coupling reactions. In the context of related compounds, the Castro-Stephens coupling, which involves the reaction of a copper(I) acetylide with an aryl iodide, has been utilized to create complex heterocyclic structures. For instance, the reaction of 2-iodo-3-nitrobenzoic acid with arylalkynyl copper(I) reagents leads to the formation of 3-aryl-5-nitroisocoumarins through a tandem Castro-Stephens coupling and in-situ copper-catalyzed ring closure. nus.edu.sglookchem.com This highlights the utility of copper catalysis in activating the C-I bond in precursors to this compound.

Sonogashira couplings, which can be catalyzed by copper in conjunction with palladium, have also been applied to this compound. The reaction with terminal alkynes like phenylacetylene (B144264) and trimethylsilylacetylene (B32187) yields the corresponding 2-alkynyl-3-nitrobenzoate esters. nus.edu.sgresearchgate.netresearchgate.net These transformations demonstrate the reactivity of the iodide in this compound towards copper-facilitated cross-coupling reactions.

Catalyst SystemReactantsProductReaction TypeReference
Cu(I) acetylide2-iodo-3-nitrobenzoic acid, Arylalkyne3-aryl-5-nitroisocoumarinCastro-Stephens Coupling nus.edu.sglookchem.com
Pd catalyst, Cu(I)This compound, PhenylacetyleneMethyl 3-nitro-2-(phenylethynyl)benzoateSonogashira Coupling nus.edu.sgresearchgate.net
Pd catalyst, Cu(I)This compound, TrimethylsilylacetyleneMethyl 3-nitro-2-((trimethylsilyl)ethynyl)benzoateSonogashira Coupling nus.edu.sgresearchgate.net

Palladium-Catalyzed Reactions:

Palladium catalysts are renowned for their efficiency in a wide array of cross-coupling reactions. While direct palladium-catalyzed iodination of a nitrobenzoate precursor is less common, palladium plays a crucial role in subsequent transformations of this compound. For example, palladium-catalyzed reductive deiodination can be performed on derivatives of this compound. nus.edu.sg

Furthermore, palladium-catalyzed reactions are employed in the synthesis of related complex molecules. For example, N-(2-alkenyl)-2-iodo-3-nitrobenzamides undergo palladium-catalyzed cyclizations to produce 4-substituted 5-nitroisoquinolin-1-ones. researchgate.net These reactions underscore the importance of the iodo- and nitro-substituted benzene core, as found in this compound, for constructing intricate molecular architectures. The development of palladium-catalyzed methods for carbazole (B46965) synthesis also highlights the utility of related nitroaromatic compounds in forming complex heterocyclic systems. wvu.edu

Transition Metal-Free One-Pot Conversions

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and sustainability. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction.

A notable transition-metal-free, one-pot procedure has been developed for the conversion of substituted benzoic acids to anilines using tosyl azide. rsc.org This method has been successfully applied to 2-iodo- and 2-nitro-substituted benzoic acids. rsc.org The reaction proceeds through a proposed tosyl nitrene intermediate, leading to decarboxylation and the formation of the corresponding aniline. rsc.org While this specific transformation does not directly yield this compound, it demonstrates the feasibility of metal-free, one-pot manipulations of closely related structures. The success of this reaction is influenced by the steric and electronic effects of the substituents on the aromatic ring. rsc.org

Mechanistic Investigations of Synthesis Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. For the synthesis of this compound and its derivatives, mechanistic studies have focused on elucidating reaction intermediates, understanding the kinetics of formation, and considering the stereochemical implications of the synthetic pathways.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates provide valuable insights into the step-by-step process of a chemical transformation. In the synthesis of compounds related to this compound, several intermediates have been proposed and, in some cases, isolated.

For instance, in the synthesis of 5-nitroisocoumarin from methyl 2-methyl-3-nitrobenzoate, the intermediate methyl E-2-(2-dimethylaminoethenyl)-3-nitrobenzoate is formed through condensation with dimethylformamide dimethylacetal. nus.edu.sg Subsequent hydrolysis and cyclization of this intermediate yield the final product. nus.edu.sg

In the context of metal-catalyzed reactions, the formation of organometallic intermediates is a key mechanistic feature. In palladium-catalyzed reactions, an aryl palladium species is often generated as an intermediate, which can then undergo further reactions. researchgate.net Similarly, in copper-catalyzed reactions, the formation of copper-containing intermediates is fundamental to the catalytic cycle.

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors such as concentration, temperature, and catalysts. While specific kinetic studies on the formation of this compound are not extensively reported in the provided context, related studies on similar compounds offer valuable insights.

For example, kinetic studies using 19F NMR have been conducted on the decomposition of related hypervalent iodine compounds. beilstein-journals.orgresearchgate.net These studies reveal the reactivity of these compounds and can be used to compare the stability and reaction rates of different derivatives. beilstein-journals.orgresearchgate.net Such techniques could be applied to study the formation of this compound to understand the factors that govern the reaction rate and to optimize reaction conditions for improved yield and efficiency.

Stereochemical Considerations in Synthetic Pathways

Stereochemistry plays a critical role in the synthesis of chiral molecules, and the spatial arrangement of atoms can have a profound impact on the biological activity and physical properties of a compound. While this compound itself is not chiral, it is often used as a precursor in the synthesis of more complex, chiral molecules. Therefore, understanding the stereochemical outcome of reactions involving this compound is of significant importance.

In palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups, the stereochemistry of the starting material is often transferred to the product with high fidelity. researchgate.netbeilstein-journals.org For example, the newly formed hydroxyl group in the cyclized product often adopts a trans-arrangement with respect to other substituents. researchgate.net A proposed transition-state model can explain the observed stereochemical outcome. researchgate.net These findings highlight the importance of considering the three-dimensional arrangement of atoms when designing synthetic routes that utilize intermediates like this compound.

Chemical Reactivity and Transformation of Methyl 2 Iodo 3 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for appropriately substituted aromatic compounds. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for the stabilization of this intermediate and, consequently, for the feasibility of the SNAr reaction. masterorganicchemistry.com

Reactivity with Various Nucleophiles (e.g., amines, alcohols, thiols)

Methyl 2-iodo-3-nitrobenzoate is a versatile substrate for SNAr reactions due to the presence of both an iodo and a nitro group on the benzene (B151609) ring. cymitquimica.com The iodine atom serves as an excellent leaving group, while the nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. cymitquimica.com

The reactivity of this compound with various nucleophiles, such as amines, alcohols, and thiols, is a subject of interest in organic synthesis. These nucleophiles, possessing lone pairs of electrons, can readily attack the electron-deficient aromatic ring. msu.edu

Amines: Primary and secondary amines are effective nucleophiles in SNAr reactions. The reaction of this compound with amines would lead to the formation of the corresponding N-substituted 3-nitrobenzoate derivatives. The basicity and steric bulk of the amine can influence the reaction rate and yield. researchgate.net

Alcohols: Alcohols, in the form of their corresponding alkoxides, are potent nucleophiles that can displace the iodo group to form 3-nitro-2-alkoxybenzoate esters. The use of a base is typically required to deprotonate the alcohol and enhance its nucleophilicity. msu.edu

Thiols: Thiols are generally more nucleophilic than their alcohol counterparts and can react with this compound to yield 3-nitro-2-(alkylthio)benzoate or 3-nitro-2-(arylthio)benzoate derivatives. msu.edu

The following table summarizes the expected products from the reaction of this compound with different classes of nucleophiles.

Nucleophile ClassExample NucleophileExpected Product
AminesR-NH₂Methyl 2-(alkylamino)-3-nitrobenzoate
R₂NHMethyl 2-(dialkylamino)-3-nitrobenzoate
AlcoholsR-OH (in presence of base)Methyl 2-alkoxy-3-nitrobenzoate
ThiolsR-SHMethyl 2-(alkylthio)-3-nitrobenzoate

Influence of Nitro and Ester Groups on SNAr Selectivity and Rate

The regioselectivity and rate of SNAr reactions are significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, both the nitro (NO₂) and the methyl ester (CO₂Me) groups are electron-withdrawing.

The nitro group, located ortho to the iodine leaving group, exerts a strong -M (negative mesomeric) and -I (negative inductive) effect. This powerful electron-withdrawing capability is most effective when the group is positioned ortho or para to the reaction center, as it allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group. masterorganicchemistry.com This stabilization of the intermediate significantly accelerates the rate of the SNAr reaction.

Therefore, the primary activating group for the SNAr reaction in this compound is the ortho-nitro group. The reaction is expected to proceed selectively at the carbon atom bearing the iodine atom.

Competitive Reaction Pathways

While SNAr is the predominant pathway for this compound with many nucleophiles, other competitive reactions can occur under specific conditions.

One potential side reaction is the reduction of the nitro group. nih.gov If the reaction conditions involve reducing agents, or if the nucleophile itself has reducing properties, the nitro group can be converted to an amino group. This transformation would significantly alter the electronic properties of the aromatic ring, deactivating it towards further nucleophilic substitution. libretexts.org

Another possibility, though less likely under typical SNAr conditions, is the hydrolysis of the ester group. In the presence of strong aqueous bases and elevated temperatures, the methyl ester could be saponified to a carboxylate.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-I bond, is a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling Reactions with Alkynessmolecule.comwikipedia.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. gold-chemistry.org

This compound can undergo Sonogashira coupling with various terminal alkynes to produce methyl 2-alkynyl-3-nitrobenzoate derivatives. nus.edu.sgresearchgate.net These products are valuable intermediates for the synthesis of more complex heterocyclic compounds. nus.edu.sg Research has shown that Sonogashira couplings of this compound with phenylacetylene (B144264) and trimethylsilylacetylene (B32187) yield the corresponding 2-alkynyl-3-nitrobenzoate esters. nus.edu.sg

The following table provides examples of Sonogashira coupling reactions involving this compound.

AlkyneProductReference
PhenylacetyleneMethyl 3-nitro-2-(phenylethynyl)benzoate nus.edu.sg
TrimethylsilylacetyleneMethyl 3-nitro-2-((trimethylsilyl)ethynyl)benzoate nus.edu.sg

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgmdpi.com

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate, ArPd(I)L₂ (where Ar = 2-methoxycarbonyl-6-nitrophenyl and L = ligand, typically a phosphine). iucr.orglibretexts.org The electron-withdrawing nitro group can influence the rate of this step.

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium complex. This step results in the formation of an alkynylpalladium(II) complex, ArPd(C≡CR)L₂, and regenerates the copper catalyst. wikipedia.org

Reductive Elimination: The alkynylpalladium(II) complex undergoes reductive elimination to yield the final coupled product, methyl 2-alkynyl-3-nitrobenzoate, and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. iucr.org

Copper Cycle:

Acid-Base Reaction: The terminal alkyne reacts with the amine base to form a small amount of the corresponding acetylide anion.

Formation of Copper Acetylide: The acetylide anion then reacts with the Cu(I) salt to form a copper acetylide species. nih.gov This species is crucial for the transmetalation step in the palladium cycle.

The presence of the nitro group on the aryl iodide can impact the efficiency of the Sonogashira reaction. While electron-withdrawing groups can sometimes hinder the reductive elimination step, successful couplings of nitro-substituted aryl iodides have been reported, indicating that the reaction conditions can be optimized to achieve good yields. beilstein-journals.orgrsc.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, catalyzed by a palladium complex. In the case of this compound, the iodo substituent makes it an excellent substrate for such transformations. The C-I bond is weaker than C-Br or C-Cl bonds, allowing for faster oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.

Research has shown that this compound can be successfully coupled with various arylboronic acids to produce biphenyl (B1667301) derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-catalyst, a suitable ligand (e.g., phosphines), and a base in an aqueous or organic solvent system. nih.govtandfonline.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, a study demonstrated the utility of Suzuki-Miyaura coupling with an immobilized boronic acid, highlighting an efficient method for generating biaryl compounds. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Iodo-nitrobenzoate Derivatives
Aryl HalideBoronic AcidCatalyst/LigandBaseSolventConditionsYieldReference
Methyl 4-iodo-3-nitrobenzoateResin-bound boronic acidPd(OAc)₂K₂CO₃MeCN/H₂O100°C, 5 h92% rsc.org
5-Iodovanillinp-Methylphenylboronic acidPd(OAc)₂K₂CO₃AqueousConventional heating or microwaveNot specified tandfonline.com
3-Chloroindazole5-Indole boronic acidPd source/ligandK₃PO₄Dioxane/H₂O100°C, 15 hGood to excellent nih.gov

Heck Reactions and Olefin Functionalization

The Heck reaction is another pivotal palladium-catalyzed cross-coupling reaction that involves the reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. This compound, with its reactive C-I bond, is a suitable substrate for Heck reactions, enabling the introduction of various olefinic groups at the 2-position of the benzene ring. researchgate.net

The general mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step regenerates the palladium catalyst and releases the final product. The choice of catalyst, base, and reaction conditions significantly influences the outcome of the reaction. rsc.org While specific examples detailing the Heck reaction of this compound are not abundant in the provided search results, the reactivity of similar iodo-nitroaromatic compounds suggests its applicability in such transformations. rsc.org

Other Palladium-Catalyzed Transformations

Beyond Suzuki-Miyaura and Heck reactions, this compound can participate in other palladium-catalyzed transformations. These include Sonogashira coupling for the formation of aryl-alkyne bonds and Ullmann cross-coupling reactions. researchgate.netresearchgate.net For instance, Sonogashira couplings of this compound have been mentioned in the literature, indicating its utility in synthesizing alkynyl-substituted nitrobenzoates. researchgate.net Additionally, palladium-catalyzed intramolecular additions of the aryl iodide to carbonyl groups can lead to the formation of cyclic structures. beilstein-journals.org

A study on the synthesis of carbazole (B46965) natural products utilized a palladium-catalyzed Ullmann cross-coupling reaction between a 2-iodocyclohex-2-en-1-one (B1246760) and an o-halonitrobenzene, followed by reductive cyclization. researchgate.net This highlights the versatility of palladium catalysis in constructing complex molecular architectures from iodo-nitroaromatic precursors.

Reductive Transformations

The nitro group of this compound is a key functional group that can be transformed into an amine, providing a gateway to a wide range of other functionalities and molecular scaffolds.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com This conversion is crucial for the preparation of anilines, which are important building blocks in the pharmaceutical and materials industries.

Selective Reduction Methodologies

Several methods are available for the selective reduction of the nitro group in the presence of other functional groups, such as the iodo and ester moieties in this compound.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) are often employed. For example, methyl 2-((2'-cyanobiphenyl-4-yl) methylamino)-5-iodo-3-nitrobenzoate was successfully reduced to the corresponding amine using a 5% Pd/C catalyst in ethanol (B145695). google.com A heterogeneous biocatalyst using a hydrogenase enzyme on a carbon black support has also been shown to be highly selective for nitro group reduction in the presence of halogens. nih.gov

Metal-Based Reducing Agents: Various metal-based systems can be used for this reduction. A combination of zinc powder and ammonium (B1175870) formate (B1220265) in methanol (B129727) has been used to reduce a derivative of this compound. google.com Another approach involves the use of sodium borohydride (B1222165) in the presence of a nickel catalyst, which has been shown to selectively reduce nitroaromatic compounds. jsynthchem.com

Electrochemical Reduction: Electrocatalytic methods offer a green and selective alternative for nitro group reduction. A study demonstrated the highly selective electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines using a polyoxometalate redox mediator. acs.org

Table 2: Selective Reduction of Nitroarenes
SubstrateReducing Agent/CatalystSolventConditionsProductYieldReference
Methyl 2-((2'-cyanobiphenyl-4-yl) methylamino)-5-iodo-3-nitrobenzoate5% Pd/CEthanol40°C, 12 hCorresponding amineNot specified google.com
Methyl 2-((2'-cyanobiphenyl-4-yl) methylamino)-5-iodo-3-nitrobenzoateZn powder, Ammonium formateMethanolReflux, 12 hCorresponding amineNot specified google.com
NitrobenzeneHydrogenase/Carbon BlackAqueousAmbient H₂ pressureAnilineFull conversion nih.gov
Methyl-2-nitrobenzoateElectrochemical, Polyoxometalate mediatorAqueous H₃PO₄20 mA2-Aminobenzoic acid methyl ester92% conversion, >99% selectivity acs.org

Reductive Dehalogenation Strategies

Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, can be a competing reaction during the reduction of halogenated nitroaromatics. thieme-connect.de The C-I bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds more susceptible to dehalogenation. thieme-connect.de

While the primary goal is often the selective reduction of the nitro group, certain conditions can promote dehalogenation. For instance, some palladium-catalyzed hydrogenations can lead to hydrodehalogenation, particularly with iodo-substituted nitroarenes. thieme-connect.de However, careful selection of the catalyst and reaction conditions can minimize this side reaction. The use of a sulfided platinum catalyst has been reported to be effective in the selective hydrogenation of halogenated nitroaromatics while preserving the halogen substituent. thieme-connect.de

In some synthetic strategies, reductive dehalogenation might be a desired transformation. For example, after the iodo group has served its purpose in a cross-coupling reaction, its removal might be the next synthetic step. Specific methods for the reductive dehalogenation of aryl iodides are available, though not extensively detailed for this compound in the provided search results. In a broader context, reductive dehalogenation of chlorobenzoates has been studied in microorganisms, involving an NADPH-dependent reaction. asm.org

Cyclization Reactions and Heterocyclic Synthesis

The unique substitution pattern of this compound, featuring an ortho-iodo substituent and an electron-withdrawing nitro group, makes it an excellent precursor for a range of cyclization reactions. These reactions are pivotal for the synthesis of fused heterocyclic compounds, which are core structures in many pharmacologically active molecules. The reactivity of the carbon-iodine bond allows for the introduction of various side chains via transition-metal-catalyzed cross-coupling reactions, which can subsequently undergo intramolecular cyclization.

Intramolecular Cyclization Pathways leading to Fused Heterocycles

Synthesis of Nitrogen-Containing Heterocycles (e.g., isoquinolines, isoquinolinones)

Another powerful method involves the palladium-catalyzed intramolecular cyclization of N-(2-alkenyl)-2-iodo-3-nitrobenzamides. researchgate.netresearchgate.net These benzamide (B126) precursors can be synthesized from 2-iodo-3-nitrobenzoic acid, which is readily obtained by the hydrolysis of its methyl ester. rsc.org Under optimized conditions using a palladium catalyst, these benzamides undergo cyclization to produce 4-substituted-5-nitroisoquinolin-1-ones in good yields. researchgate.netresearchgate.net Subsequent reduction of the nitro group provides access to 5-aminoisoquinolin-1-ones, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Furthermore, related structures such as methyl 2-cyanomethyl-3-nitrobenzoate can undergo selective reductive cyclization to afford 5-nitroisoquinolin-1-one, highlighting the utility of the 2-substituted-3-nitrobenzoate framework in constructing these heterocycles. researchgate.net

Oxygen-Containing Heterocycles (e.g., isocoumarins)

The synthesis of isocoumarins represents a well-established application of this compound. The process commences with a palladium-catalyzed Sonogashira coupling reaction between this compound and a terminal alkyne, such as phenylacetylene or trimethylsilylacetylene. nus.edu.sgresearchgate.net This reaction yields a methyl 2-alkynyl-3-nitrobenzoate intermediate. nus.edu.sg

Subsequent treatment of this intermediate with an electrophilic reagent triggers an intramolecular cyclization. For instance, using mercury(II) sulfate (B86663) under acidic conditions promotes a 6-endo-dig cyclization of the phenylalkyne intermediate, affording 5-nitro-3-phenylisocoumarin in nearly quantitative yield. nus.edu.sg The presence of the ortho-nitro group is critical for directing the cyclization to the 6-endo pathway, a contrast to the 5-exo cyclization often observed in analogous esters lacking this powerful electron-withdrawing group. nus.edu.sg

Table 1: Synthesis of Isocoumarins from this compound Intermediates
Alkyne ReactantCoupling ReactionCyclization ConditionsProductYieldReference
PhenylacetyleneSonogashira CouplingHgSO₄, H₂SO₄5-Nitro-3-phenylisocoumarinQuantitative nus.edu.sg
TrimethylsilylacetyleneSonogashira CouplingHgSO₄, H₂SO₄Methyl 2-acetyl-3-nitrobenzoateModest nus.edu.sg
In this case, cyclization did not yield the expected isocoumarin (B1212949), but instead led to the formation of an acetyl derivative after hydrolysis of the silyl (B83357) group and subsequent reaction.

Reactivity of the Ester Moiety

The methyl ester group in this compound is susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis. This transformation is a key step if the corresponding carboxylic acid is required for subsequent reactions, such as amide formation or certain types of cyclization.

Hydrolysis Reactions (Acidic and Basic)

The methyl ester can be hydrolyzed to the parent 2-iodo-3-nitrobenzoic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis is a common procedure, often employed to prevent degradation of other functional groups within the molecule. For example, heating a related mercury-containing derivative with 2N sodium hydroxide (B78521) resulted in the hydrolysis of the ester and subsequent formation of m-nitrobenzoic acid upon acidification and further treatment. rsc.org

Basic hydrolysis, typically achieved by heating with an aqueous base like sodium hydroxide, is also effective. However, care must be taken as other functionalities might be sensitive to the conditions. For instance, attempts to form an amide by treating a related iodo-nitrobenzoate ester with aqueous ammonia (B1221849) led to undesired hydrolysis of the ester functionality. google.com This highlights that while hydrolysis is a straightforward transformation, it can also be a competing side reaction under certain nucleophilic conditions. google.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base and is often an equilibrium process. masterorganicchemistry.compsu.edu To drive the reaction to completion, the alcohol reactant is commonly used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, such as sodium ethoxide (NaOCH₂CH₃), acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) ion (⁻OCH₃) to yield the new ester. masterorganicchemistry.com For this compound, reacting it with ethanol in the presence of a catalytic amount of sodium ethoxide would be expected to produce Ethyl 2-iodo-3-nitrobenzoate.

Acid-Catalyzed Transesterification In an acidic environment (e.g., using H₂SO₄ or HCl as a catalyst), the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule (e.g., ethanol). A series of proton transfer steps follows, leading to the elimination of methanol and formation of the new ester. masterorganicchemistry.com

Iodine-Catalyzed Transesterification Molecular iodine has been identified as a mild and effective catalyst for transesterification reactions. This method is notable for its tolerance to moisture, unlike many traditional acid or base-catalyzed processes. thieme-connect.com The transesterification of similar compounds, such as methyl benzoate (B1203000) to butyl benzoate, has been successfully achieved using this method, suggesting its potential applicability for this compound. thieme-connect.com

While specific research detailing the transesterification of this compound is not extensively published, the general principles of these reactions are well-established. A representative reaction is shown in the table below.

Table 1: Representative Transesterification Reaction
Starting MaterialReagentCatalystExpected Product
This compoundEthanol (excess)H₂SO₄ or NaOEt (catalytic)Ethyl 2-iodo-3-nitrobenzoate

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester group of this compound can be readily converted into amides through reaction with ammonia or primary amines, a process known as aminolysis or amidation. This reaction is fundamental for the synthesis of various biologically active molecules. Research on the closely related isomer, methyl 4-iodo-3-nitrobenzoate, provides significant insight into these transformations, with high yields and specific conditions being well-documented. google.com

Formation of Primary Amides The conversion to a primary amide (carboxamide) is achieved by treating the ester with ammonia. For the isomeric methyl 4-iodo-3-nitrobenzoate, this reaction is effectively carried out by dissolving the ester in a suitable solvent like methanol and passing anhydrous ammonia gas through the solution. google.com The reaction proceeds to completion over several days at ambient temperature, yielding the corresponding 4-iodo-3-nitrobenzamide (B1684207) in high purity after solvent removal. google.com Using aqueous ammonia is generally avoided as it can lead to the hydrolysis of the ester back to the carboxylic acid. google.com

Formation of N-Substituted Amides Similarly, N-substituted amides can be synthesized by reacting the methyl ester with a primary amine. For instance, the reaction of methyl 4-iodo-3-nitrobenzoate with an aqueous solution of methylamine (B109427) has been shown to produce N-methyl-4-iodo-3-nitrobenzamide. epo.org These N-alkenyl-2-iodo-3-nitrobenzamides are valuable precursors for synthesizing heterocyclic compounds like isoquinolinones, which are investigated as potential enzyme inhibitors. researchgate.netresearchgate.net

The research findings for the amidation of the isomeric methyl 4-iodo-3-nitrobenzoate are detailed in the table below and are expected to be analogous for this compound.

Table 2: Documented Amidation Reactions of an Isomeric Ester
Starting MaterialReagentSolventConditionsProductYieldReference
Methyl 4-iodo-3-nitrobenzoateAnhydrous Ammonia (gas)MethanolSaturate at -15°C, then 3 days at 25°C4-iodo-3-nitrobenzamide95% google.com
Methyl 4-iodo-3-nitrobenzoate30% Methylamine (aqueous solution)Not specified (reaction mixture)Low temperature, 5 minN-methyl-4-iodo-3-nitrobenzamide62.3% epo.org

Beyond amidation, the ester can undergo hydrolysis to form the parent 2-iodo-3-nitrobenzoic acid. This reaction is typically performed under acidic or basic conditions and represents the reverse of the esterification process.

Compound Reference Table

Table 3: List of Chemical Compounds
Compound Name
2-iodo-3-nitrobenzoic acid
4-iodo-3-nitrobenzamide
Ethanol
Ethyl 2-iodo-3-nitrobenzoate
Methanol
This compound
Methyl 4-iodo-3-nitrobenzoate
Methylamine
N-alkenyl-2-iodo-3-nitrobenzamides
N-methyl-4-iodo-3-nitrobenzamide
Sodium ethoxide

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For Methyl 2-iodo-3-nitrobenzoate, the spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene (B151609) ring—with an iodine atom at position 2, a nitro group at position 3, and the methyl ester at position 1—results in three chemically non-equivalent aromatic protons.

The expected signals are:

A singlet for the methyl (–OCH₃) protons: This signal, integrating to three protons, would appear in the upfield region, typically around δ 3.9-4.0 ppm.

Three signals for the aromatic protons: These protons on the benzene ring would appear in the downfield region (δ 7.0-8.5 ppm). Their precise chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing nitro group and the iodo substituent.

The proton at C4 is adjacent to the nitro group and would likely appear as a doublet of doublets.

The proton at C6 is adjacent to the iodine and would also likely be a doublet of doublets.

The proton at C5, situated between C4 and C6, would be expected to appear as a triplet or a doublet of doublets.

The coupling constants (J values) between these adjacent protons would provide definitive evidence for their relative positions on the aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table is based on theoretical predictions derived from typical chemical shift values and substituent effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
–OCH₃ ~3.95 Singlet (s) N/A
H-4 ~8.2 - 8.4 Doublet of Doublets (dd) J ≈ 7.8, 1.5
H-5 ~7.4 - 7.6 Triplet (t) or dd J ≈ 7.8, 7.8

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. As this compound possesses eight carbon atoms, each in a unique chemical environment, its ¹³C NMR spectrum is expected to display eight distinct signals. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups.

The expected signals include:

One carbonyl carbon (C=O) signal in the highly deshielded region of the spectrum, typically δ 164-166 ppm.

Six aromatic carbon signals in the δ 120-150 ppm range. The carbons directly attached to the substituents (C1, C2, C3) will have their chemical shifts significantly influenced. The carbon bearing the iodine (C2) would appear at a lower field than typical aromatic carbons, while the carbon attached to the nitro group (C3) would be strongly deshielded.

One methyl carbon (–OCH₃) signal in the upfield region, typically around δ 53-55 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound This table is based on theoretical predictions.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~165
C1 (C-COOCH₃) ~135
C2 (C-I) ~95
C3 (C-NO₂) ~150
C4 ~130
C5 ~128
C6 ~138

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the signals for H-4, H-5, H-6, and the methyl protons to their corresponding carbon signals (C4, C5, C6, and the methyl carbon).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₆INO₄), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: HRMS Data for this compound

Formula Ion Type Calculated Exact Mass Observed Mass

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample (GC) and then identifies them based on their mass spectrum (MS). It is an excellent method for assessing the purity of a volatile compound like this compound and for identifying any potential impurities.

In the mass spectrometer, the compound undergoes ionization, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that helps to confirm the structure.

Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 307, corresponding to the intact molecule.

Key Fragments: Common fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 276.

Loss of a nitro group (•NO₂) to give a fragment at m/z 261.

Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 248.

Loss of an iodine atom (•I) to give a fragment at m/z 180.

The presence and relative abundance of these fragments provide strong corroborative evidence for the proposed structure.

LC-MS and UPLC for Purity and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, detection, and quantification of organic molecules with high sensitivity and selectivity. rsc.org For nitroaromatic compounds like this compound, these methods are particularly effective for analyzing trace-level impurities. rsc.org

UPLC, an evolution of High-Performance Liquid Chromatography (HPLC), utilizes smaller particle-packed columns to achieve higher resolution, faster analysis times, and improved sensitivity. scripps.edu Studies comparing the two techniques have shown that UPLC can detect a greater number of components in a complex mixture and offers better retention time reproducibility than conventional HPLC. scripps.edu

In a typical quantitative analysis of this compound, a reverse-phase UPLC system coupled with a mass spectrometer would be employed. The strong electron-withdrawing nature of the nitro group makes the compound suitable for detection in negative ion mode using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). rsc.org A method could involve dissolving the sample in a suitable organic solvent, followed by separation on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a modifier like ammonium (B1175870) formate (B1220265) to improve ionization efficiency. rsc.org This approach allows for the accurate quantification of the primary compound and the detection of any synthesis-related impurities or degradation products.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. youtube.com The technique is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. vscht.cz An IR spectrum provides a unique molecular "fingerprint," revealing the key structural components of the compound. vscht.cz

For this compound, the IR spectrum is dominated by absorptions corresponding to its primary functional groups: the nitro group, the ester group, and the substituted aromatic ring.

The specific vibrational modes for this compound can be assigned to distinct regions of the IR spectrum.

Nitro Group (NO₂): Aromatic nitro groups produce two prominent and easily identifiable stretching bands due to the polarity of the N-O bonds. spectroscopyonline.com These are the asymmetrical and symmetrical N-O stretching vibrations, which are typically strong and sharp. spectroscopyonline.comorgchemboulder.com

Ester Group (-COOCH₃): The ester functionality is characterized by a strong, sharp absorption from the carbonyl (C=O) stretch, which is one of the most recognizable peaks in an IR spectrum. chegg.com Additionally, the C-O stretching vibrations provide further evidence of the ester group. chegg.com

Aryl-Halide Group (C-I): The carbon-iodine bond stretch is generally weak and occurs at low frequencies (below 600 cm⁻¹), which falls in the far-infrared region and is often outside the range of standard mid-IR spectrophotometers.

Aromatic Ring: The benzene ring shows characteristic C-H stretching vibrations just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches. orgchemboulder.com In-ring carbon-carbon double bond (C=C) stretches appear in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (Aromatic)Asymmetric Stretch (N-O)1550 - 1475Strong
Symmetric Stretch (N-O)1360 - 1290Strong
Ester (Aromatic)Carbonyl Stretch (C=O)~1730 - 1715Strong
C-O Stretch~1300 - 1100Medium-Strong
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
C=C Stretch (in-ring)1600 - 1450Medium-Weak
Methyl (Aliphatic)C-H Stretch3000 - 2850Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions. libretexts.orglibretexts.org The absorption of this high-energy radiation excites electrons from a lower energy ground state to a higher energy excited state. libretexts.org

The structure of this compound contains several chromophores—the benzene ring, the nitro group, and the carbonyl group of the ester—which are responsible for its UV absorption. The conjugated pi system of the benzene ring, extended by the electron-withdrawing nitro and carbonyl groups, results in characteristic electronic transitions. The expected transitions include:

π → π* transitions: These high-energy transitions involve the excitation of electrons from pi bonding (π) orbitals to pi antibonding (π*) orbitals within the aromatic ring. Conjugation with the nitro and ester groups lowers the energy gap, shifting the absorption to longer wavelengths. libretexts.org

n → π* transitions: These transitions involve the excitation of non-bonding (n) electrons, specifically the lone pair electrons on the oxygen atoms of the nitro and carbonyl groups, to antibonding π* orbitals. libretexts.orglibretexts.org These transitions are typically lower in energy (occur at longer wavelengths) and have weaker absorption intensity compared to π → π* transitions. libretexts.orglibretexts.org

The resulting UV-Vis spectrum is a composite of these transitions and is useful for quantitative analysis, often serving as the detection method for chromatographic techniques like HPLC. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

The table below presents the crystal data for the analog Methyl 2-hydroxy-3-nitrobenzoate to illustrate the parameters determined by this technique.

ParameterValue (for Methyl 2-hydroxy-3-nitrobenzoate)
Chemical FormulaC₈H₇NO₅
Crystal SystemMonoclinic
a7.6120 (10) Å
b11.716 (2) Å
c9.656 (2) Å
β101.830 (10)°
Volume (V)842.9 (3) ų
Z (Molecules per unit cell)4
(Data sourced from a study on Methyl 2-hydroxy-3-nitrobenzoate to exemplify the outputs of X-ray crystallography) nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). rsc.org

For this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. sielc.com A common setup would involve a C18 stationary phase column, which is nonpolar. The mobile phase would consist of a polar mixture, such as acetonitrile and water, with a gradient elution program where the proportion of the organic solvent is increased over time to elute more nonpolar components. sielc.com

Due to the compound's strong UV absorbance from its nitroaromatic structure, a UV detector set at an appropriate wavelength (e.g., 254 nm) is an effective means of detection. rsc.org The resulting chromatogram displays peaks corresponding to the different components in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Thermal Analysis (e.g., DSC) for Stability Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting, crystallization, and decomposition. researchgate.net

For this compound, a DSC thermogram would provide critical data on its thermal stability. The analysis would show:

An endothermic peak corresponding to the melting of the compound. The reported melting point is 61 °C. chemicalbook.com

At higher temperatures, one or more exothermic peaks may appear, indicating thermal decomposition. researchgate.net For nitroaromatic compounds, these exothermic events are of particular interest as they can signify potential thermal hazards. researchgate.net

Studying the onset temperature and energy released during decomposition is vital for establishing safe handling and storage conditions for the compound.

The table below illustrates hypothetical data that could be obtained from a DSC analysis of this compound.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~60~61Endothermic
Decomposition>200VariesExothermic

Computational and Theoretical Studies of Methyl 2 Iodo 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of a compound like Methyl 2-iodo-3-nitrobenzoate.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach to determine its most stable three-dimensional conformation (geometry optimization).

This analysis would yield crucial data on bond lengths (e.g., C-I, C-N, C=O), bond angles, and dihedral angles, defining the molecule's spatial arrangement. Furthermore, these calculations would provide insights into its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

No specific published data on the optimized geometry or electronic structure of this compound was found.

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, could be employed to calculate various molecular properties with high accuracy. Methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide precise calculations of properties like dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's interaction with external electric fields and its non-linear optical potential.

Specific ab initio calculations for the molecular properties of this compound are not available in the surveyed literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are typically performed when a compound has a known biological target, such as an enzyme or a receptor. Given that this compound is a precursor for PARP inhibitors, it is conceivable that computational studies could be applied to its derivatives. bath.ac.ukbath.ac.uk However, for this compound itself, which is a synthetic intermediate, direct applications in molecular docking are unlikely unless it is being investigated as a potential inhibitor itself. A patent related to tricyclic inhibitors of poly(ADP-ribose) polymerases mentions molecular dynamics simulation as a method but does not provide specific data for this compound. google.com

There are no specific molecular docking or dynamics simulation studies reported for this compound in the available literature.

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be correlated with specific vibrational modes of the functional groups present, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and various aromatic C-H bends.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions and UV-Vis absorption spectra. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

No published studies with predicted spectroscopic parameters for this compound were identified.

Reaction Mechanism Simulations and Transition State Analysis

While the compound is used in reactions that are studied computationally, simulations and transition state analyses specifically originating from this compound are not detailed in the available search results.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for this compound would integrate the findings from electronic structure calculations (Section 5.1.1) to predict its chemical behavior. The presence of a bulky iodine atom and an electron-withdrawing nitro group ortho to each other, along with the methyl ester group, creates a unique electronic and steric environment.

Analysis of the MEP and frontier molecular orbitals (HOMO and LUMO) would be central to understanding its reactivity. For example, the distribution of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic substitution, while the iodine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions. A detailed computational study would quantify these effects and provide a deeper understanding of the regioselectivity observed in its reactions.

No dedicated computational structure-reactivity studies for this compound were found in the literature.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural framework of methyl 2-iodo-3-nitrobenzoate makes it a valuable starting material for the synthesis of various pharmaceutical compounds. The strategic positioning of its functional groups allows for the construction of heterocyclic systems and other complex scaffolds found in many biologically active molecules.

While the direct application of this compound in the synthesis of commercialized anti-inflammatory and analgesic drugs is not extensively documented in publicly available literature, its chemical structure is analogous to precursors used in the development of novel therapeutic agents. For instance, the synthesis of new anti-inflammatory and analgesic compounds often involves the use of substituted benzoic acid derivatives to construct core scaffolds, such as benzothiazoles and pyrazolone (B3327878) derivatives. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) frequently involves the chemical modification of core structures to enhance efficacy and reduce side effects researchgate.netacs.orgwikipedia.orgnih.govorganic-chemistry.org. The functional groups on this compound could, in principle, be utilized in similar synthetic strategies to create new chemical entities with potential anti-inflammatory and analgesic properties.

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The synthesis of several PARP inhibitors involves the use of substituted benzimidazole (B57391) carboxamides. While the direct use of this compound as a precursor for currently approved PARP-1 inhibitors is not explicitly detailed, related structures are key intermediates. For example, some synthetic routes to PARP-1 inhibitors utilize 2-substituted 1H-benzimidazoles nih.gov. The development of novel PARP-1 inhibitors often involves the strategic synthesis of complex heterocyclic systems to optimize binding to the enzyme's active site wikipedia.orglibretexts.org. The chemical handles on this compound make it a plausible, though not widely cited, starting material for the laboratory-scale synthesis of new investigational enzyme inhibitors.

Lenalidomide is an important immunomodulatory drug used in the treatment of multiple myeloma. The industrial synthesis of Lenalidomide extensively utilizes a related halogenated precursor, specifically methyl 2-bromomethyl-3-nitrobenzoate researchgate.netrsc.orgmatrix-fine-chemicals.comnih.govsemanticscholar.orgwikipedia.orggoogle.com. In this established synthetic pathway, the brominated compound undergoes cyclization with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the nitro-precursor of Lenalidomide researchgate.netnih.govnih.gov.

While "methyl 2-halomethyl-3-nitrobenzoate" is the generic name for this class of precursors, the bromo- derivative is the most commonly employed in documented synthetic routes researchgate.netrsc.orgnih.govsemanticscholar.orgwikipedia.orggoogle.com. The use of methyl 2-iodomethyl-3-nitrobenzoate, which would be derived from methyl 2-methyl-3-nitrobenzoate, is not as frequently reported. The choice of the halogen in this context is critical as it influences the reactivity of the benzylic position in the key cyclization step.

Building Block for Agrochemicals and Fine Chemicals

In the field of agrochemicals, substituted benzoic acid derivatives are common building blocks for herbicides, insecticides, and fungicides. While specific, large-scale applications of this compound in this sector are not widely reported, related iodo- and nitro-substituted methyl benzoates are recognized for their utility. For instance, methyl 3-iodo-4-methylbenzoate is noted as a key intermediate in the production of agrochemicals such as herbicides and insecticides organic-chemistry.org. The functional groups present in this compound allow for its potential use in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to construct more complex agrochemical molecules.

Intermediate in Dye and Pigment Production

The chromophoric properties of the nitro group in aromatic compounds make them historical and current cornerstones of the dye and pigment industry. The presence of the nitro group in this compound suggests its potential as an intermediate in the synthesis of certain classes of dyes. A related compound, methyl 5-iodo-2-methyl-3-nitrobenzoate, is noted for its suitability in dye applications due to the color-imparting properties of its nitro group . However, specific examples of dyes or pigments synthesized directly from this compound are not prevalent in the available literature.

Exploration in Novel Materials and Polymer Synthesis

The development of new materials with tailored properties is an active area of research. Aromatic monomers are often incorporated into polymers to enhance thermal stability, mechanical strength, and optical properties. The iodo- and nitro-functional groups of this compound provide reactive sites for polymerization and polymer modification. For example, a related isomer, methyl 5-iodo-2-methyl-3-nitrobenzoate, has been used as a monomer in polymer synthesis to improve the properties of the resulting materials . The potential for this compound to be used in similar applications exists, particularly in the synthesis of specialty polymers where its specific substitution pattern could impart unique characteristics.

Reagent in Analytical Chemistry

At present, there are no established applications of this compound as a standalone reagent in mainstream analytical chemistry. Its utility is predominantly recognized in synthetic chemistry, where its reactive functional groups—the iodo, nitro, and methyl ester moieties—are exploited to build more complex molecular architectures. The transition from a synthetic building block to an analytical tool is a significant leap that has not yet been documented for this compound.

Detection and Quantification of Chemical Substances

A thorough review of scientific databases and chemical literature yields no specific examples or research findings where this compound is used for the detection and quantification of other chemical substances. Analytical methods typically rely on reagents that produce a measurable and proportional response when they react with a target analyte. This response can be a change in color (colorimetric assays), the emission of light (fluorometric assays), or an electrochemical signal.

The potential for this compound to be used in such a capacity is purely theoretical at this stage and would depend on the reactivity of its functional groups. For instance, the iodide group could potentially participate in reactions that lead to a detectable signal, or the nitro group could be electrochemically active, allowing for detection via electrochemical methods. However, without dedicated research to develop and validate such methods, its role in the detection and quantification of chemical substances remains hypothetical.

The table below summarizes the current status of research into the analytical applications of this compound.

Analytical Application Research Findings Data
Reagent for DetectionNo documented useNot Available
Reagent for QuantificationNo documented useNot Available
Derivatization AgentNo documented useNot Available

Conclusion

Outlook on the Continued Importance of Methyl 2-iodo-3-nitrobenzoate in Chemical Research

The importance of this compound in chemical research is poised to grow as the demand for complex and diverse small molecules for applications in materials science and drug discovery continues to increase. Its utility as a versatile building block, allowing for sequential and regioselective modifications, makes it an attractive starting material for synthetic chemists. Future research will likely focus on the exploration and optimization of its participation in various catalytic reactions, the synthesis of novel heterocyclic systems derived from it, and the evaluation of the biological activities of its derivatives. As new synthetic methodologies are developed, the full potential of this compound as a key intermediate in the creation of functional molecules will be further realized, solidifying its place in the toolkit of modern organic synthesis.

Q & A

Q. What are the common synthetic routes for Methyl 2-iodo-3-nitrobenzoate, and what reaction conditions are typically employed?

this compound is synthesized via iodination and esterification. A typical route involves reacting 3-nitrobenzoic acid derivatives with iodine sources under acidic conditions. For example, iodination of methyl 3-nitrobenzoate using iodine monochloride (ICl) in acetic acid yields the iodo-substituted intermediate. Subsequent esterification with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux completes the synthesis . Optimization of solvent polarity and temperature is critical to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Distinct chemical shifts for aromatic protons adjacent to the iodine (δ ~8.1–8.3 ppm) and nitro groups (δ ~7.5–7.7 ppm).
  • IR Spectroscopy : Peaks at ~1530 cm⁻¹ (N=O stretch) and ~1720 cm⁻¹ (ester C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 321.07 (C₉H₈INO₄⁺) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm molecular geometry and substituent positioning .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate due to its iodine (a good leaving group) and nitro (electron-withdrawing) substituents. It is used in:

  • Nucleophilic aromatic substitution to introduce amines or thiols.
  • Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Advanced Questions

Q. How can computational tools predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites. For example, the nitro group’s meta-directing effect and iodine’s polarizability can be analyzed to predict regioselectivity. X-ray crystallography data refined via SHELX provides structural inputs for these models .

Q. What strategies resolve contradictions in reaction yields during synthesis under varying conditions?

Systematic optimization using Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading). For instance, demonstrates yield variation (64–80%) in similar nitroaromatic syntheses by adjusting reaction time and solvent systems (t-BuOH/H₂O). Statistical validation (e.g., ANOVA) ensures reproducibility .

Q. How can crystallization conditions be optimized for X-ray studies of this compound?

Challenges include poor crystal growth due to steric hindrance from iodine and nitro groups. Strategies:

  • Slow evaporation in dichloromethane/hexane mixtures.
  • Seeding with pre-formed microcrystals. SHELX handles high-resolution data refinement, even for twinned crystals, improving structural accuracy .

Q. What mechanistic insights can isotopic labeling studies provide for reactions involving this compound?

Deuterium or ¹³C labeling at the iodine or nitro positions tracks substitution pathways. For example, reducing the nitro group to an amine (via H₂/Pd-C) while monitoring isotopic retention clarifies whether reduction precedes or follows substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.